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This guide provides a detailed comparative analysis of the immune costimulatory receptor

CD137 (also known as 4-1BB or TNFRSF9) and its agonistic analogs. CD137 is a key target in

cancer immunotherapy due to its role in enhancing the activation, proliferation, and survival of

T cells and Natural Killer (NK) cells.[1][2][3] This document summarizes the performance of

various CD137 agonists, supported by experimental data, to aid in research and development

efforts.

Introduction to CD137
CD137 is a member of the tumor necrosis factor receptor superfamily (TNFRSF) and is

inducibly expressed on activated immune cells, including CD4+ and CD8+ T cells, regulatory T

cells (Tregs), and NK cells.[2][4] Its natural ligand, CD137L (4-1BBL), is primarily expressed on

antigen-presenting cells (APCs) such as dendritic cells, macrophages, and activated B cells.

The interaction between CD137 and CD137L delivers a costimulatory signal to the T cell,

promoting a robust and durable anti-tumor immune response. This has made CD137 an

attractive target for therapeutic intervention with agonistic antibodies and other molecules

designed to mimic the natural ligand and enhance anti-cancer immunity.

CD137 Signaling Pathway
Upon engagement by CD137L or an agonistic analog, CD137 receptors trimerize, leading to

the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2. This
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initiates downstream signaling cascades, including the activation of nuclear factor-κB (NF-κB)

and mitogen-activated protein kinases (MAPKs). These pathways ultimately result in enhanced

T cell proliferation, survival, cytokine secretion (e.g., IFN-γ), and cytotoxic activity.
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Figure 1: Simplified CD137 Signaling Pathway.

Comparative Performance of CD137 Agonists
The development of CD137 agonists has seen the emergence of first and second-generation

molecules with distinct characteristics. The primary goal is to maximize anti-tumor efficacy
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while minimizing toxicity, particularly hepatotoxicity, which was a significant issue with early

agonists.

First-Generation Agonistic Antibodies
The first generation of CD137 agonists to enter clinical trials were the monoclonal antibodies

Urelumab (BMS-663513) and Utomilumab (PF-05082566). These two antibodies have different

properties that have significantly influenced the development of subsequent agonists.

Parameter Urelumab (BMS-663513) Utomilumab (PF-05082566)

Antibody Isotype Human IgG4 Human IgG2

Binding Affinity (nM) ~16-22 ~69-71

CD137L Competition Non-competitive Competitive

FcγR Crosslinking
Higher dependence (FcγRIIB)

for potent activity

Lower intrinsic activity, relies

on crosslinking

Clinical Efficacy
Promising but limited by

toxicity
Limited as monotherapy

Key Toxicity Dose-limiting hepatotoxicity
Generally well-tolerated but

less potent

Table 1: Comparison of First-Generation CD137 Agonistic Antibodies. Data compiled from

multiple sources.

Urelumab, a potent agonist, demonstrated significant anti-tumor activity but also caused

severe, dose-limiting liver toxicity. In contrast, Utomilumab was less potent and showed limited

efficacy as a monotherapy, though it had a more favorable safety profile. The differences in

their activity are attributed to their distinct binding epitopes, affinities, and reliance on Fc-

gamma receptor (FcγR) crosslinking for activation.

Second-Generation Agonistic Analogs
To address the limitations of the first-generation antibodies, a diverse range of second-

generation 4-1BB agonists have been developed. These newer agents aim to decouple
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efficacy from systemic toxicity by employing various strategies, such as conditional activation

within the tumor microenvironment.

These strategies include:

Tumor-Targeted Bispecific Antibodies: These molecules target a tumor-associated antigen

(TAA) on cancer cells and CD137 on T cells, concentrating the agonistic activity at the tumor

site. Examples include agents targeting HER2, FAP, EGFR, and PSMA.

Engineered Antibodies with Modified Fc Regions: These antibodies are designed to have

altered binding to FcγRs to either enhance or reduce crosslinking-dependent activation.

Multispecific Antibodies: Some newer constructs engage CD137 along with other immune

targets like PD-L1, CD40, or OX40 to create a more potent and targeted immune response.

Molecule Type Mechanism of Action Key Feature

ADG106
Monoclonal Antibody

(IgG4)

Binds a unique

epitope, non-

competitive with

CD137L

Potent agonist with

FcγRIIB-dependent

activity, designed for

improved safety

profile.

CTX-471 Monoclonal Antibody Differentiated agonist

Demonstrates

monotherapy efficacy

against large tumors

without hepatotoxicity

in preclinical models.

FAP–4-1BBL

(RG7826)

Bispecific Fusion

Protein

Targets Fibroblast

Activation Protein

(FAP) on tumor

stroma and 4-1BB on

T cells

Localizes 4-1BB

agonism to the tumor

microenvironment,

avoiding systemic

toxicity.

EphA2/CD137 TICA
Tumor-targeted

Immune Cell Agonist

Synthetic molecule

with arms targeting

EphA2 on tumor cells

and CD137 on T cells

Obligate dependency

on tumor antigen for

activation.
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Table 2: Examples of Second-Generation CD137 Agonists.

Experimental Protocols and Data
The evaluation of CD137 agonists relies on a variety of in vitro and in vivo assays to

characterize their activity and safety.

In Vitro CD137 Reporter Assay
This assay is commonly used to quantify the agonistic activity of different molecules on the

CD137 signaling pathway.

Experimental Protocol:

Cell Line: Jurkat cells engineered to express human CD137 and an NF-κB-driven reporter

gene (e.g., luciferase).

Assay Setup:

Plate Jurkat-CD137 reporter cells at a defined density.

Add serial dilutions of the CD137 agonist (e.g., Urelumab, Utomilumab, ADG106).

For crosslinking-dependent agonists, co-culture with FcγRIIb-expressing cells or plate on

antibody-coated surfaces.

Incubation: Incubate cells for 6-24 hours to allow for CD137 signaling and reporter gene

expression.

Readout: Measure the reporter gene activity (e.g., luminescence for luciferase) to quantify

the level of NF-κB activation.

A comparative study using such an assay demonstrated that in the presence of FcγRIIb-

expressing cells, Urelumab, Utomilumab, and ADG106 all stimulate CD137 signaling, with

Urelumab showing the highest potency. However, in the absence of crosslinking, only

Urelumab was capable of significantly activating the receptor.
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CD137 Reporter Assay Workflow
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Figure 2: Workflow for a CD137 Reporter Assay.

In Vivo Tumor Models
Mouse tumor models are essential for evaluating the anti-tumor efficacy and potential toxicity of

CD137 agonists.

Experimental Protocol (Syngeneic Mouse Model):

Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6).

Tumor Implantation: Subcutaneously implant syngeneic tumor cells (e.g., CT26 colon

carcinoma or B16 melanoma).

Treatment: Once tumors are established, administer the CD137 agonist or control antibody

(e.g., Rat IgG) via a specified route (intraperitoneal or intratumoral) and schedule.

Monitoring:

Measure tumor volume regularly.

Monitor animal survival.

Collect blood and tumor samples to analyze immune cell populations (e.g., CD8+ T cells)

and biomarkers (e.g., soluble CD137).

Toxicity Assessment: Monitor for signs of toxicity, such as weight loss, and perform

histological analysis of organs, particularly the liver.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b042665?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a study with large established CT26 tumors (~450 mm³), the agonist CTX-471 induced

complete tumor regression in 4 out of 6 mice, whereas other checkpoint inhibitors targeting PD-

1, PD-L1, and CTLA-4 did not show similar efficacy in this challenging model.

Treatment Group

(CT26 Tumor Model)

Tumor Growth

Inhibition

Complete

Regressions
Key Finding

Control (Rat IgG) Baseline 0%
Uncontrolled tumor

growth.

Anti-CD137 (CTX-

471)
Significant 67% (4 of 6 mice)

Potent monotherapy

efficacy against large,

established tumors.

Anti-PD-1/PD-

L1/CTLA-4
Minimal 0%

Limited efficacy in this

specific large tumor

model.

Table 3: Example of In Vivo Efficacy Data for a CD137 Agonist.

Conclusion
CD137 remains a highly promising target for cancer immunotherapy. The initial challenges of

balancing potent agonism with systemic toxicity, highlighted by the first-generation antibodies

Urelumab and Utomilumab, have driven the development of innovative second-generation

analogs. These newer agents, including tumor-targeted bispecifics and engineered antibodies,

offer the potential for enhanced therapeutic windows by concentrating CD137 activation within

the tumor microenvironment. Continued research and comparative analysis using standardized

preclinical models and assays will be crucial for identifying the most effective and safest

CD137-targeting strategies for clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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